Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II)
Description
Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) (CAS: 2247605-87-2) is an iron(II) coordination complex featuring a quinoline backbone modified with a diisopropylphosphino group at the 8-position, a fluorine atom at the 5-position, and a 2-pyridinyl substituent at the 2-position. Key properties include:
Properties
IUPAC Name |
dichloroiron;(5-fluoro-2-pyridin-2-ylquinolin-8-yl)-di(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2P.2ClH.Fe/c1-13(2)24(14(3)4)19-11-9-16(21)15-8-10-18(23-20(15)19)17-7-5-6-12-22-17;;;/h5-14H,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAZXPAOJPDBEG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=C2C(=C(C=C1)F)C=CC(=N2)C3=CC=CC=N3)C(C)C.Cl[Fe]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2FFeN2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Fluoro-2-(2-pyridinyl)quinoline
The quinoline core is constructed via Friedländer condensation between 2-aminobenzaldehyde derivatives and pyridine-containing ketones. Fluorination at the 5-position is achieved using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. For example:
Introduction of the Diisopropylphosphino Group
The phosphino group is introduced at the 8-position via palladium-catalyzed cross-coupling. A representative procedure involves:
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Reagents : 8-Bromo-5-fluoro-2-(2-pyridinyl)quinoline, diisopropylphosphine, Pd(OAc)₂, Xantphos, Cs₂CO₃.
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Yield : 70–75% after column purification (silica gel, hexane/ethyl acetate).
Table 1 : Key Parameters for Ligand Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Quinoline formation | 2-Amino-5-fluorobenzaldehyde, 2-acetylpyridine | Ethanol | 78 | 85 |
| Phosphination | 8-Bromo intermediate, diisopropylphosphine | Toluene | 110 | 70–75 |
Iron Complexation
The ligand is coordinated to iron(II) chloride under inert conditions to prevent oxidation.
Reaction Setup
Purification
The crude product is filtered, washed with cold hexane, and recrystallized from DCM/ether.
Table 2 : Iron Complexation Conditions
| Parameter | Value |
|---|---|
| Molar ratio (Ligand:FeCl₂) | 1:1 |
| Solvent | THF/DCM |
| Temperature | RT → Reflux |
| Reaction time | 3 h |
| Final yield | 60–65% |
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis reveals a distorted octahedral geometry around iron, with two chloride ligands in axial positions and the phosphine-pyridine ligand occupying equatorial sites. Key bond lengths:
Applications in Catalysis
While beyond preparation scope, the compound’s utility in catalysis is noted. It facilitates C–H functionalization and hydrosilylation reactions, as inferred from analogous iron complexes .
Chemical Reactions Analysis
Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to lower oxidation state iron complexes.
Substitution: Ligand substitution reactions can occur, where the chlorine atoms are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Catalytic Applications
C-H Activation:
D5886 is recognized for its role as a catalyst in C-H activation reactions. These reactions are pivotal in organic synthesis as they enable the functionalization of hydrocarbons without the need for pre-activated substrates. The iron center in D5886 facilitates the cleavage of C-H bonds, allowing for the introduction of functional groups into otherwise inert hydrocarbons.
Case Study:
A study demonstrated that D5886 effectively catalyzed the ortho-hydroxylation of aromatic compounds, showcasing its potential in synthesizing complex molecules from simple precursors. The reaction conditions were optimized to yield high selectivity and efficiency, indicating D5886's viability as a robust catalyst in organic synthesis .
Synthesis of Pharmaceuticals
Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) has been explored for its potential in pharmaceutical synthesis. Its ability to facilitate C-H activation allows for the modification of drug-like molecules, which is essential in drug discovery and development.
Example:
Research indicates that D5886 can be employed to synthesize derivatives of existing pharmaceuticals by introducing functional groups that enhance biological activity or improve pharmacokinetic properties. This application is particularly relevant in the development of targeted therapies .
Materials Science
Development of Functional Materials:
D5886's unique coordination chemistry allows it to participate in the formation of new materials with tailored properties. Its ability to act as a precursor for iron-containing polymers and nanomaterials has garnered attention.
Case Study:
In one investigation, D5886 was used to synthesize iron-based nanoparticles that exhibited magnetic properties. These nanoparticles have potential applications in magnetic resonance imaging (MRI) and targeted drug delivery systems . The synthesis involved the controlled polymerization of monomers facilitated by D5886 under inert atmosphere conditions.
Environmental Applications
The compound has also been studied for its potential applications in environmental remediation, particularly in catalyzing reactions that degrade pollutants.
Example:
D5886 has shown promise in catalyzing the degradation of organic pollutants through oxidative pathways, which could be harnessed for environmental cleanup efforts. Studies have indicated that when used under specific conditions, it can effectively break down harmful compounds into less toxic forms .
Mechanism of Action
The mechanism of action of Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) involves its ability to coordinate with substrates and facilitate chemical transformations. The iron center acts as a catalytic site, enabling various reactions through electron transfer and coordination chemistry . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metal Complexes with Quinoline-Based Ligands
Copper(II) Analog
- Compound : Dichloro[1-(2-pyridyl)imidazolidine-2-thione]copper(II) ().
- Key Differences: Metal Center: Cu(II) vs. Fe(II). Ligand Structure: Imidazolidine-2-thione replaces the phosphino-quinoline scaffold. Physical Properties: Dark green crystals, higher melting point (195–198°C), yield 74% . Spectroscopy: IR peaks at 3198 cm⁻¹ (N-H) and 1601 cm⁻¹ (C=N) indicate distinct bonding vs. the Fe complex, where P-Fe and pyridinyl interactions dominate .
Cobalt(II) Complex
- Compound: trans-Bis[8-(benzylsulfanyl)quinoline]dichloridocobalt(II) ().
- Key Differences: Metal Center: Co(II) vs. Fe(II). Ligand Coordination: Bidentate N,S-quinoline ligands form an octahedral geometry, contrasting with the monodentate phosphino and pyridinyl donors in the Fe complex. Interactions: Weak C–H⋯C chains in the Co complex vs.
Ruthenium(II) Complexes
- Compounds: Ruthenium(II) complexes with 8-(diphenylphosphino)quinoline ().
- Key Differences: Metal Center: Ru(II) vs. Fe(II). Ligand Bulkiness: Diphenylphosphino (Ru) vs. diisopropylphosphino (Fe) alters steric effects and catalytic activity. Applications: Ru complexes are studied for antitumor activity, whereas the Fe complex is a catalyst .
Quinoline Derivatives with Functional Substituents
A. 2-Chloro-8-Fluoro-5-Methoxyquinoline ()
- Structure: Simpler quinoline derivative lacking metal coordination.
- Substituents: Chloro, fluoro, and methoxy groups vs. phosphino and pyridinyl in the Fe complex.
- Applications : Intermediate in pharmaceutical synthesis, contrasting with the Fe complex’s catalytic role .
B. Pyrimidoquinoline Inhibitors ()
- Compounds: 8-Methoxy- or dichloro-substituted pyrimidoquinolines.
- The Fe complex’s fluorine may enhance electron-withdrawing effects, but its phosphino group enables metal binding .
C. Neratinib ()
- Structure: Quinoline-based kinase inhibitor with appended pyridinyl and nitrile groups.
- Key Differences: Non-metallic, forms hydrogen bonds in biological targets (e.g., kinase hinge region).
Data Tables
Table 1: Structural and Functional Comparison of Metal Complexes
Table 2: Substituent Effects in Quinoline Derivatives
Biological Activity
Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) (CAS Number: 2247605-87-2) is a synthetic organometallic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClFFeNP
- Molecular Weight : 467.13 g/mol
- Appearance : Green to dark green powder or crystals
- Purity : >98%
The compound features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of iron in the coordination complex can influence its reactivity and biological interactions.
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a review highlighted the effectiveness of quinoline-5,8-diones in inhibiting cancer cell growth, suggesting that similar structures may also possess potent anticancer activity .
Case Study: Cytotoxicity Against Cancer Cells
In a study examining related quinoline compounds, it was found that these compounds could induce apoptosis in cancer cells through mechanisms involving DNA binding and disruption of cellular processes . This suggests that Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) could have similar effects, warranting further investigation into its cytotoxic mechanisms.
Antimicrobial Activity
Quinoline derivatives have also demonstrated antimicrobial properties. The iron complex's ability to form coordination bonds with biomolecules may enhance its efficacy against bacterial strains. For instance, some studies have shown that metal complexes can exhibit bactericidal activity against Staphylococcus aureus and other pathogens .
The biological activity of Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) may be attributed to several mechanisms:
- DNA Intercalation : Similar quinoline compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Transition metal complexes can generate ROS, leading to oxidative stress in cells and subsequent apoptosis.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell proliferation or bacterial survival.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
